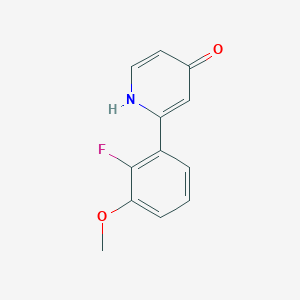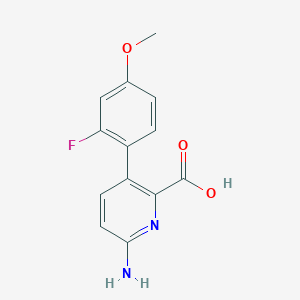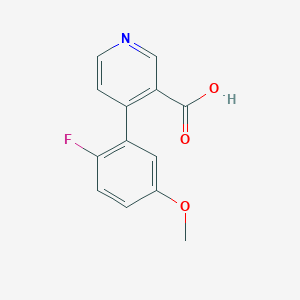
4-(2-Chloro-4-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-methylphenyl)nicotinic acid (4-CMPNA) is an organic compound that is widely used in scientific research and development. 4-CMPNA has been used in a variety of applications, such as synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学研究应用
4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is widely used in scientific research and development. It has been used in a variety of applications, such as in the synthesis of drugs, in the study of enzyme reactions, and in the study of molecular interactions. 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% has also been used as a fluorescent probe in the study of protein-protein interactions. In addition, 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% has been used in the study of cell signalling pathways, and in the study of the role of the nervous system in disease.
作用机制
The mechanism of action of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% acts as a competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. It is thought that 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% binds to the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% are not fully understood. However, it is thought that 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% may have a number of beneficial effects. It has been shown to have anti-inflammatory and anti-oxidant properties, and may also be useful in the treatment of neurological disorders such as Alzheimer's disease. In addition, 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
The use of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and is relatively inexpensive. In addition, 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is that it is a relatively weak inhibitor of acetylcholinesterase, and therefore may not be suitable for all laboratory experiments.
未来方向
There are a number of potential future directions for 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% research. One potential area of research is the development of more effective inhibitors of acetylcholinesterase. In addition, further research is needed to understand the biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95%, and to develop more effective treatments for neurological disorders and cancer. Finally, further research is needed to develop new methods of synthesis, and to improve the stability of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% for long-term storage.
合成方法
4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% can be synthesized in several different ways. The most common method is the reaction of 2-chloro-4-methylphenol with sodium nitrite in the presence of acetic acid. This reaction produces 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% in a high yield. Other methods of synthesis include the reaction of 2-chloro-4-methylphenol with sodium nitrite in the presence of sulfuric acid, and the reaction of 2-chloro-4-methylphenol with sodium nitrite in the presence of hydrochloric acid.
属性
IUPAC Name |
4-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-10(12(14)6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHXZIERMDZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692579 |
Source


|
| Record name | 4-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-50-8 |
Source


|
| Record name | 4-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














